Hex-2-ene-2,5-diol
CAS No.: 189819-86-1
Cat. No.: VC0069802
Molecular Formula: C6H12O2
Molecular Weight: 116.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189819-86-1 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 |
| IUPAC Name | hex-2-ene-2,5-diol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3 |
| Standard InChI Key | AFALXOCQEVQFBH-UHFFFAOYSA-N |
| SMILES | CC(CC=C(C)O)O |
Introduction
Physical and Chemical Properties
Hex-2-ene-2,5-diol is characterized by a specific molecular arrangement that contributes to its chemical reactivity and physical properties. The compound features a six-carbon backbone with an internal double bond at the C2 position and hydroxyl groups at positions C2 and C5, creating a multifunctional organic molecule with diverse chemical possibilities.
Structural and Molecular Characteristics
The fundamental structural and molecular characteristics of Hex-2-ene-2,5-diol are summarized in Table 1, providing essential identification and property information.
Table 1: Basic Properties of Hex-2-ene-2,5-diol
| Property | Value |
|---|---|
| CAS Number | 189819-86-1 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | hex-2-ene-2,5-diol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3 |
| Standard InChIKey | AFALXOCQEVQFBH-UHFFFAOYSA-N |
| SMILES Notation | CC(CC=C(C)O)O |
The compound possesses a distinctive structure with an unsaturated carbon chain containing both an alkene moiety and two hydroxyl groups. This combination of functional groups contributes to its versatility in organic transformations and its value as a synthetic intermediate.
Synthesis Methodologies
The synthesis of Hex-2-ene-2,5-diol can be achieved through various methodologies, with the choice of synthetic route often dependent on the desired stereochemical outcome and the availability of starting materials.
Reduction-Based Synthesis
One of the primary approaches to synthesizing Hex-2-ene-2,5-diol involves the reduction of appropriate precursors using selective reducing agents. These methods often employ asymmetric reduction techniques with chiral catalysts to produce optically active diols. Such stereoselective syntheses are particularly valuable when the compound is intended for use in pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity.
Applications in Organic Synthesis
Hex-2-ene-2,5-diol serves as a versatile intermediate in organic synthesis, finding applications across various domains of chemical research.
As a Synthetic Building Block
The bifunctional nature of Hex-2-ene-2,5-diol, featuring both an alkene and hydroxyl functionalities, makes it a valuable synthetic building block. The compound can participate in a wide range of reactions characteristic of alcohols and alkenes, including oxidation, reduction, halogenation, and various carbon-carbon bond-forming reactions. This versatility allows chemists to construct more complex molecules by selectively modifying specific functional groups while preserving others.
Pharmaceutical and Fine Chemical Synthesis
In pharmaceutical and fine chemical synthesis, compounds like Hex-2-ene-2,5-diol play important roles as intermediates in the preparation of biologically active molecules. The hydroxyl groups can serve as handles for attaching other functional groups, while the double bond provides a site for further functionalization through addition reactions. When prepared with high stereochemical purity, such compounds can contribute to the synthesis of pharmaceuticals where specific three-dimensional arrangements are crucial for biological activity.
Research Findings and Current Investigations
Research involving Hex-2-ene-2,5-diol and structurally related compounds continues to expand our understanding of their properties and potential applications.
Stereochemical Considerations
The stereochemistry of compounds like Hex-2-ene-2,5-diol is often crucial in determining their reactivity and utility. Research on related compounds has explored methods for controlling stereochemical outcomes in synthesis, such as the use of chiral catalysts in asymmetric reductions. Understanding and controlling stereochemistry remains an active area of investigation, with implications for the application of these compounds in stereoselective synthesis.
Related Compounds and Structural Analogs
Hex-2-ene-2,5-diol belongs to a family of unsaturated diols, each with distinct structural features and properties.
Structural Isomers
Several structural isomers of Hex-2-ene-2,5-diol exist, differing in the position of the double bond or the hydroxyl groups. One such isomer is hex-2-ene-2,3-diol (CAS: 41740-65-2), which shares the same molecular formula (C₆H₁₂O₂) and a similar molecular weight (116.158 g/mol) . These isomers often exhibit different chemical behaviors and physical properties despite their identical molecular formulas.
Table 2: Comparison of Hex-2-ene-2,5-diol and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Hex-2-ene-2,5-diol | 189819-86-1 | C₆H₁₂O₂ | 116.16 | Double bond at C2, hydroxyl groups at C2 and C5 |
| Hex-2-ene-2,3-diol | 41740-65-2 | C₆H₁₂O₂ | 116.158 | Double bond at C2, hydroxyl groups at C2 and C3 |
| (E)-Hex-2-ene-1,5-diol | - | C₆H₁₂O₂ | ~116.16 | Trans double bond at C2, hydroxyl groups at C1 and C5 |
| Hexan-1,5-diol | - | C₆H₁₄O₂ | 118.17 | Saturated chain, hydroxyl groups at C1 and C5 |
Stereoisomers
The presence of a double bond in Hex-2-ene-2,5-diol introduces the possibility of geometric isomerism (E/Z configuration), while the hydroxyl group at C5 creates a stereogenic center, potentially leading to R and S enantiomers. These stereoisomers can exhibit different chemical behaviors and biological activities, highlighting the importance of stereocontrol in the synthesis of such compounds.
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